

An In-depth Technical Guide to the Mechanisms of Action of NF110

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Compound of Interest

Compound Name: NF110
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This technical guide provides a comprehensive overview of the mechanisms of action for two distinct molecules referred to as **NF110**. The primary focus is on **NF110** as a potent antagonist of the P2X3 purinergic receptor, a molecule of significant interest to drug development professionals. Subsequently, this guide details the function of **NF110** as a protein isoform of Interleukin Enhancer-binding Factor 3 (ILF3), a key regulator of gene expression, of interest to researchers in molecular and cellular biology.

Part 1: NF110 as a P2X3 Receptor Antagonist

NF110, in the context of small molecule pharmacology, is a potent and selective antagonist of the P2X3 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP). P2X3 receptors are predominantly expressed on sensory neurons and are implicated in nociception and chronic pain pathways.

Core Mechanism of Action

NF110 acts as a competitive antagonist at the P2X3 receptor. It binds to the receptor, likely at or near the ATP binding site, and prevents the conformational changes necessary for channel opening in response to ATP. This inhibition blocks the influx of cations (primarily Na⁺ and Ca²⁺) that would normally lead to neuronal depolarization and the propagation of pain signals.

Quantitative Data: Potency and Selectivity

The inhibitory potency of **NF110** has been characterized across various P2X receptor subtypes, demonstrating its selectivity for P2X3-containing receptors.

Receptor Subtype	Parameter	Value	Species	Reference
P2X3	Ki	36 nM	Rat	[1]
P2X3	IC50 (α,β -methylene-ATP-induced currents)	527 nM	Rat (Dorsal Root Ganglia Neurons)	[1]
P2X3	IC50	0.09 μ M	Rat	[2]
P2Y	IC50	> 10 μ M	Not Specified	[1]

Experimental Protocols

This technique is employed to measure the ion currents flowing through the P2X3 receptor in the presence and absence of **NF110**.

Objective: To determine the inhibitory concentration (IC50) of **NF110** on ATP-activated currents in cells expressing P2X3 receptors.

Methodology:

- Cell Preparation: HEK293 cells stably or transiently expressing the human or rat P2X3 receptor are cultured on glass coverslips.
- Solutions:
 - External Solution (in mM): 150 NaCl, 5 KCl, 2 MgCl₂, 2.5 CaCl₂, 10 HEPES, and 10 D-glucose. The pH is adjusted to 7.4 with NaOH, and osmolarity is adjusted to ~330 mOsm/L with sucrose.
 - Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 11 EGTA, 10 HEPES, 4 ATP, and 0.3 Na₂GTP. The pH is adjusted to 7.2 with KOH, and osmolarity is adjusted to ~310

mOsm/L with sucrose.

- Recording:
 - A glass micropipette with a resistance of 3-5 MΩ when filled with the internal solution is used to form a high-resistance (>1 GΩ) seal with the cell membrane.
 - The membrane patch under the pipette tip is ruptured by gentle suction to achieve the whole-cell configuration.
 - The cell is voltage-clamped at a holding potential of -60 mV.
 - P2X3 receptors are activated by the application of an agonist, typically α,β -methylene-ATP (α,β -meATP), at a concentration that elicits a submaximal response (e.g., EC₅₀).
 - After a stable baseline current is established, the agonist is co-applied with varying concentrations of **NF110**.
 - The peak amplitude of the inward current is measured in the absence and presence of **NF110**.
- Data Analysis: The percentage of inhibition is calculated for each concentration of **NF110**, and the data are fitted to a concentration-response curve to determine the IC₅₀ value.

This method is used to identify specific amino acid residues in the P2X3 receptor that are critical for **NF110** binding and antagonism.

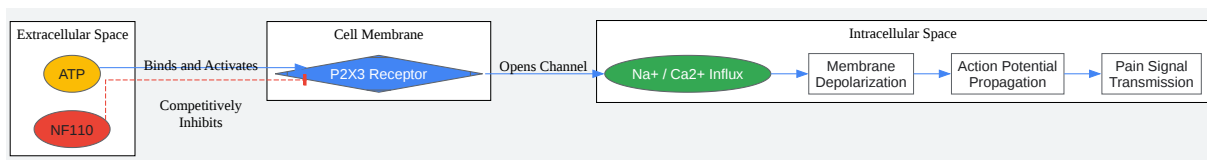
Objective: To investigate the role of specific amino acid residues in the P2X3 receptor in the binding of **NF110**.

Methodology:

- Mutant Generation: The cDNA encoding the P2X3 receptor is used as a template. Site-directed mutagenesis is performed using a commercially available kit (e.g., QuikChange Site-Directed Mutagenesis Kit) to substitute specific amino acid residues with alanine or another amino acid.

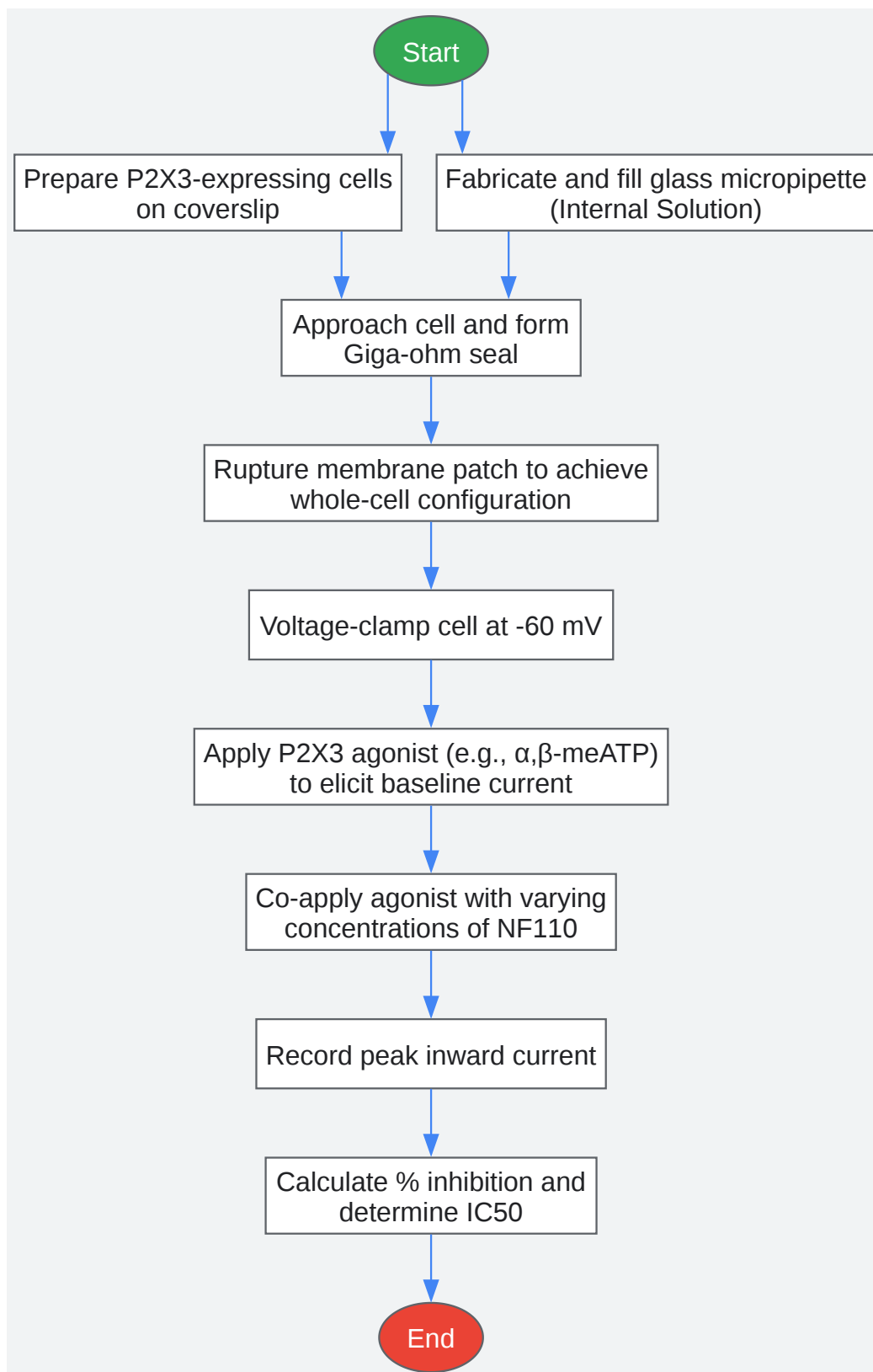
- Transfection: The wild-type and mutant P2X3 receptor cDNAs are transfected into a suitable cell line (e.g., HEK293 cells).
- Functional Assay: Whole-cell patch-clamp recordings are performed on cells expressing either the wild-type or mutant receptors, as described in the protocol above.
- Data Analysis: The IC50 value for **NF110** is determined for both wild-type and mutant receptors. A significant shift in the IC50 for a mutant receptor indicates that the mutated residue is important for **NF110** binding or its inhibitory effect.

Visualizations



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Caption: P2X3 receptor signaling pathway and inhibition by **NF110**.



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Caption: Workflow for whole-cell patch-clamp analysis of **NF110**.

Part 2: NF110 as the Protein Isoform of ILF3

NF110 is a protein isoform of Interleukin Enhancer-binding Factor 3 (ILF3), also known as Nuclear Factor 110. It is a double-stranded RNA-binding protein that often forms a heterodimer with NF45 (ILF2). This complex is involved in multiple aspects of gene regulation, including transcription, RNA processing, and translation.

Core Mechanism of Action

The NF45-NF90/**NF110** complex functions as a transcriptional coactivator for several genes. It can be recruited to gene promoters and enhancers, where it interacts with other transcription factors and the general transcriptional machinery to modulate gene expression. **NF110** has been shown to play a role in the expression of genes involved in cell proliferation, differentiation, and the immune response.

Quantitative Data: Regulation of Gene Expression

The regulatory effects of **NF110** on gene expression have been quantified in various studies.

Gene Target	Experimental System	Effect of NF110 Overexpression	Quantitative Change	Reference
Survivin	HEK-293 cells	Enhanced promoter activity	~2.5-fold increase	[3][4]
IFNB1	HeLa cells (dsRNA stimulated)	Essential for efficient translation	Depletion of NF110 decreases polysomal association of IFNB1 mRNA	[5]
Proliferating Cell Nuclear Antigen (PCNA)	Transient reporter assay	Activation of promoter	NF110 isoforms are more active than NF90 isoforms	

Experimental Protocols

ChIP is used to identify the genomic regions where **NF110/ILF3** is bound to chromatin.

Objective: To determine the genome-wide occupancy of **NF110/ILF3** in a specific cell type.

Methodology:

- Cross-linking: K562 cells are treated with formaldehyde to cross-link proteins to DNA.
- Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is sheared into fragments of 200-1000 bp by sonication.
- Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to NF90/**NF110** (ILF3). Protein A/G beads are used to pull down the antibody-protein-DNA complexes.
- Washing: The beads are washed to remove non-specifically bound chromatin.
- Elution and Reverse Cross-linking: The protein-DNA complexes are eluted from the beads, and the cross-links are reversed by heating.
- DNA Purification: The DNA is purified to remove proteins.
- Analysis: The purified DNA can be analyzed by qPCR to assess enrichment at specific loci or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.

RIP is used to identify the RNA molecules that are physically associated with **NF110/ILF3**.

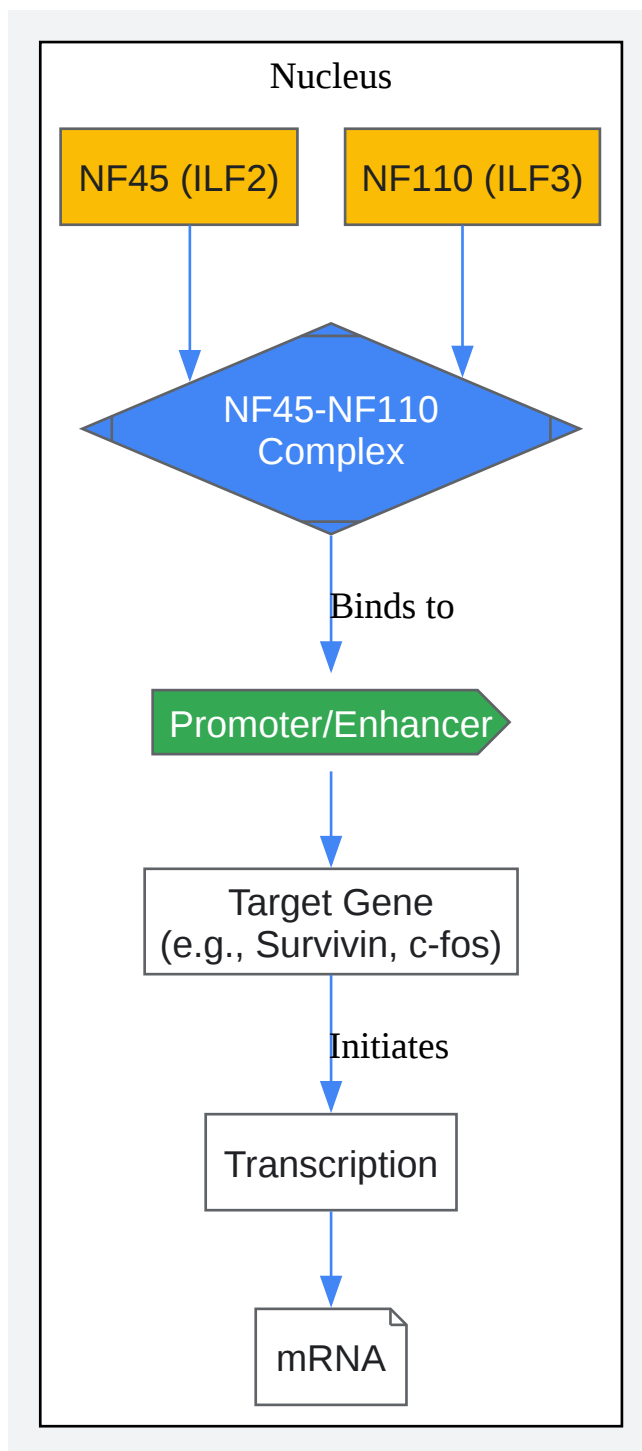
Objective: To identify the RNA targets of **NF110/ILF3**.

Methodology:

- Cell Lysis: Cells are lysed in a buffer that preserves RNA-protein interactions.
- Immunoprecipitation: The cell lysate is incubated with an antibody against **NF110/ILF3**, and the immune complexes are captured on beads.
- Washing: The beads are washed to remove non-specifically bound RNAs and proteins.

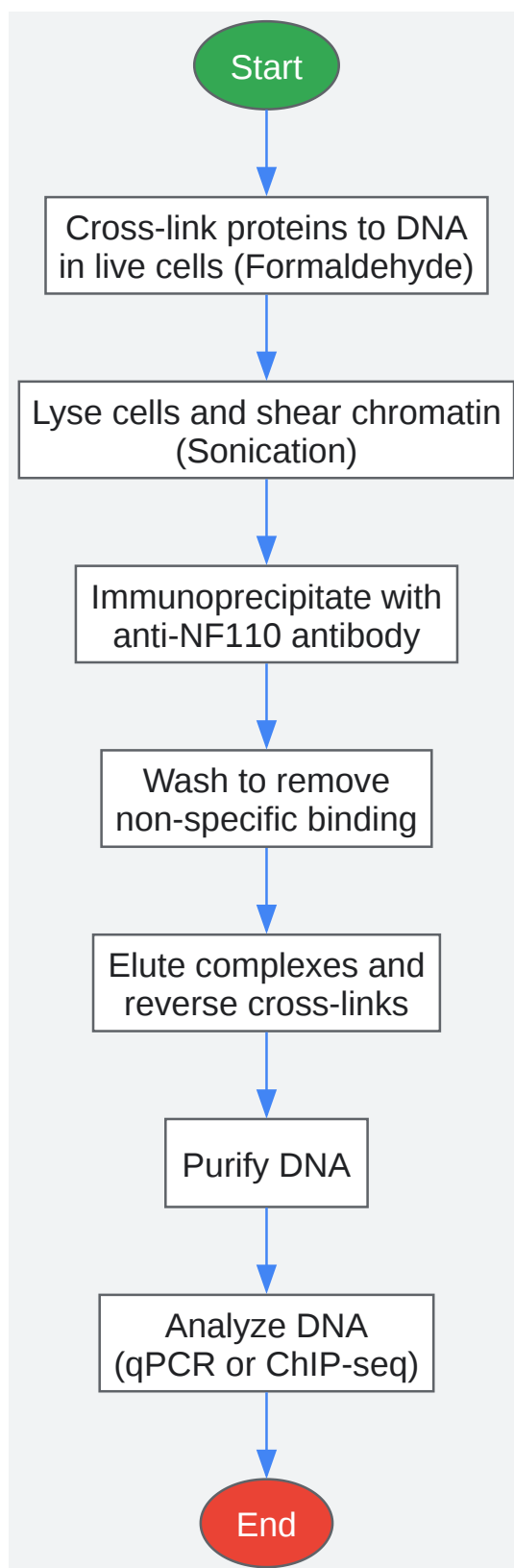
- RNA Elution: The RNA is eluted from the immunoprecipitated complexes.
- RNA Purification: The RNA is purified.
- Analysis: The purified RNA can be analyzed by reverse transcription followed by qPCR (RT-qPCR) to quantify the enrichment of specific RNAs, or by high-throughput sequencing (RIP-seq) to identify all associated RNAs.

Visualizations



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Caption: Role of the NF45-**NF110** complex in transcriptional regulation.



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Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).

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